molecular formula C16H18N2O3 B2996492 4-(2,3-Dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl)morpholine-3-carbonitrile CAS No. 1444680-14-1

4-(2,3-Dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl)morpholine-3-carbonitrile

Cat. No.: B2996492
CAS No.: 1444680-14-1
M. Wt: 286.331
InChI Key: XNCYWSYLHKVDJN-UHFFFAOYSA-N
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Description

4-(2,3-Dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl)morpholine-3-carbonitrile is a complex organic compound that features a benzofuran ring fused with a morpholine ring and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl)morpholine-3-carbonitrile typically involves multiple steps, starting from readily available precursorsSpecific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl)morpholine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to new derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities .

Scientific Research Applications

4-(2,3-Dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl)morpholine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(2,3-Dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl)morpholine-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key signaling cascades and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,3-Dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl)morpholine-3-carbonitrile is unique due to its combination of a benzofuran ring with a morpholine and nitrile group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .

Properties

IUPAC Name

4-(2,3-dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl)morpholine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-10-11(2)21-15-13(10)4-3-5-14(15)16(19)18-6-7-20-9-12(18)8-17/h3-5,10-12H,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCYWSYLHKVDJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=C1C=CC=C2C(=O)N3CCOCC3C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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